
3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile is a chemical compound with the molecular formula C8H13NO3S . It has a molecular weight of 203.26 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Renewable Production of Acrylonitrile
Acrylonitrile, a precursor to various plastics and fibers, is traditionally derived from petroleum-based propylene. However, research by Karp et al. (2017) presents a sustainable method using ethyl 3-hydroxypropanoate, sourced from sugars, in a process catalyzed by titania. This method avoids cyanide production and achieves higher yields compared to traditional methods, showcasing a renewable pathway for acrylonitrile production, potentially applicable to compounds like 3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile (E. Karp et al., 2017).
Synthesis of Biochemical Compounds
3-Ethoxyacrylonitrile serves as a precursor in the synthesis of 5-alkylcytosines, with its metalation yielding a 2-lithio derivative for further chemical transformations. This highlights its role in synthesizing compounds with potential biochemical applications, demonstrating the chemical utility of such acrylonitrile derivatives in creating complex molecules (David Smirnow & P. B. Hopkins, 1986).
Polymer Science Applications
Research into the copolymerization of acrylonitrile with various monomers provides insights into creating novel polymeric materials with enhanced properties. For instance, the introduction of phosphorylamino groups into polyacrylonitrile polymers has been shown to significantly increase flame retardance, indicating potential for developing safer, fire-resistant materials. Such studies illustrate the versatility of acrylonitrile derivatives in polymer science and material engineering (P. Joseph & Svetlana Tretsiakova-McNally, 2012).
Environmental Chemistry
In the context of environmental chemistry, the hydration of nitriles to amides over metal oxide catalysts, including acrylonitrile, has been explored. This process is relevant for understanding the environmental fate of nitrile compounds and developing methods for their transformation into less harmful substances. The study by Sugiyama et al. (1986) on the liquid-phase hydration of acrylonitrile over various metal oxides at mild conditions provides valuable insights into potential environmental applications and remediation strategies for nitrile compounds (K. Sugiyama et al., 1986).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile involves the reaction of ethyl cyanoacetate with isopropylsulfonyl chloride to form 3-ethoxy-2-isopropylsulfonylacrylonitrile, which is then deprotected using sodium methoxide to yield the final product.", "Starting Materials": [ "Ethyl cyanoacetate", "Isopropylsulfonyl chloride", "Sodium methoxide" ], "Reaction": [ "Step 1: Ethyl cyanoacetate is reacted with isopropylsulfonyl chloride in the presence of a base such as triethylamine to form 3-ethoxy-2-isopropylsulfonylacrylonitrile.", "Step 2: The resulting product is then deprotected using sodium methoxide in methanol to yield 3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile.", "Overall reaction: Ethyl cyanoacetate + Isopropylsulfonyl chloride + Base -> 3-Ethoxy-2-isopropylsulfonylacrylonitrile -> 3-Ethoxy-2-(isopropylsulfonyl)acrylonitrile" ] } | |
Número CAS |
175201-71-5 |
Fórmula molecular |
C8H13NO3S |
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
3-ethoxy-2-propan-2-ylsulfonylprop-2-enenitrile |
InChI |
InChI=1S/C8H13NO3S/c1-4-12-6-8(5-9)13(10,11)7(2)3/h6-7H,4H2,1-3H3 |
Clave InChI |
CRDHNCRZANDFFU-UHFFFAOYSA-N |
SMILES |
CCOC=C(C#N)S(=O)(=O)C(C)C |
SMILES canónico |
CCOC=C(C#N)S(=O)(=O)C(C)C |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)

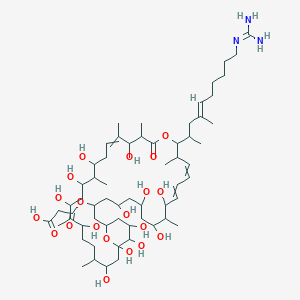

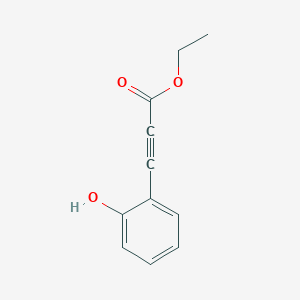
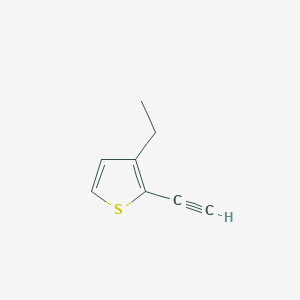
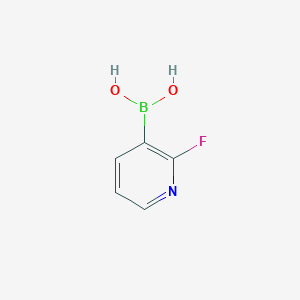

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)
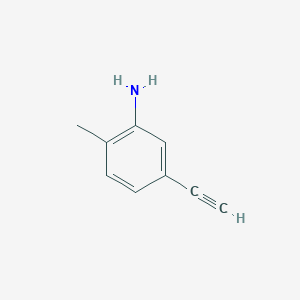
![(S)-2-Diphenylphosphanylethyl-[2-[2-diphenylphosphanylethyl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B71893.png)
![4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B71895.png)
![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)
![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)